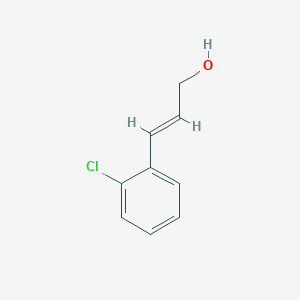

(E)-3-(2-chlorophenyl)prop-2-en-1-ol

Description

(E)-3-(2-Chlorophenyl)prop-2-en-1-ol is an α,β-unsaturated alcohol featuring a chlorinated aromatic ring and a hydroxyl group at the terminal position of the propenol chain. Its molecular formula is C₉H₉ClO, with a molecular weight of 168.62 g/mol. The compound is synthesized via base-catalyzed aldol condensation between 2-chlorobenzaldehyde and acetaldehyde derivatives, as reported in literature protocols . Enzymatic routes using biocatalysts have also been developed, as evidenced by NMR characterization of the product . The compound’s E-configuration is critical for its reactivity and intermolecular interactions, particularly in hydrogen bonding and π-π stacking, which influence its crystallinity and biological activity.

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)prop-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6,11H,7H2/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDGYZONTQWZIN-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CCO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001287061 | |

| Record name | (2E)-3-(2-Chlorophenyl)-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148775-24-0 | |

| Record name | (2E)-3-(2-Chlorophenyl)-2-propen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148775-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(2-Chlorophenyl)-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogenation Patterns

- (E)-3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol (C₉H₈ClFO): This analog introduces a fluorine atom at the 6-position of the chlorophenyl ring, increasing molecular polarity (molar mass: 186.61 g/mol).

(E)-3-(2,4-Dichlorophenyl)prop-2-en-1-one (C₉H₆Cl₂O) :

Replacing the hydroxyl group with a ketone and adding a second chlorine atom at the 4-position results in a chalcone derivative. The ketone group reduces hydrogen-bonding capacity but increases electrophilicity, making it a reactive intermediate in heterocyclic synthesis .

Heterocyclic Modifications

- (2E)-1-(5-Bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one (C₁₃H₈BrClOS): Substituting the hydroxyl group with a bromothiophene ring introduces sulfur-based interactions and π-system conjugation. The dihedral angle between the thiophene and chlorophenyl rings is 13.2°, leading to non-planar stacking with a spacing of 3.925 Å . This compound exhibits inhibition of aldehyde lyase, suggesting bioactivity differences from the parent alcohol .

Functional Group Variations

Hydroxyl vs. Methoxy Groups

- (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ol (C₁₀H₁₂O₂) :

Replacing chlorine with a methoxy group increases steric bulk and electron-donating effects. The methoxy group enhances solubility in polar solvents and may alter hydrogen-bonding networks, as seen in its distinct crystal packing compared to the chlorinated analog .

Amino and Thiophene Derivatives

- (E)-3-(Dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-ol (C₉H₁₁NOS): Introducing a dimethylamino group and thiophene ring creates a β-aminovinyl alcohol. The compound forms dimeric structures via weak C–H⋯O and C–H⋯S hydrogen bonds, contrasting with the stronger O–H⋯O interactions in the parent compound .

Crystallographic and Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.